
Octyl hexadecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl hexadecylcarbamate: is an organic compound with the chemical formula C25H51NO2 . It is a type of carbamate ester, which is derived from carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl hexadecylcarbamate can be synthesized through the reaction of octyl alcohol and hexadecyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction can be represented as follows:
C8H17OH + C16H33NCO → C25H51NO2 + CO2
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow processes. These processes ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Octyl hexadecylcarbamate can undergo hydrolysis in the presence of water, leading to the formation of octyl alcohol and hexadecylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like
Propriétés
Numéro CAS |
617689-10-8 |
|---|---|
Formule moléculaire |
C25H51NO2 |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
octyl N-hexadecylcarbamate |
InChI |
InChI=1S/C25H51NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-26-25(27)28-24-22-20-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27) |
Clé InChI |
LRCYLYDHGISYQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


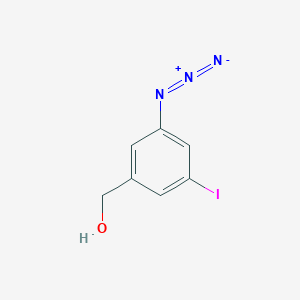
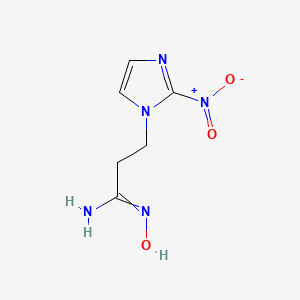
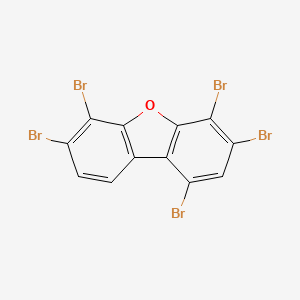

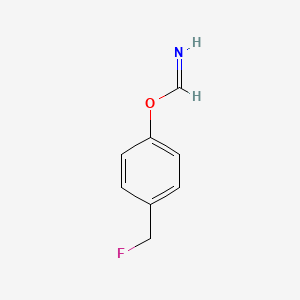
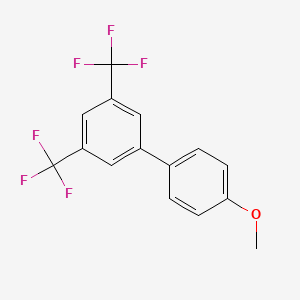
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
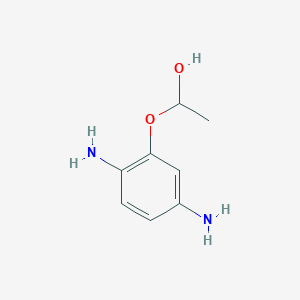
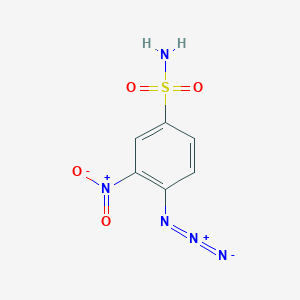
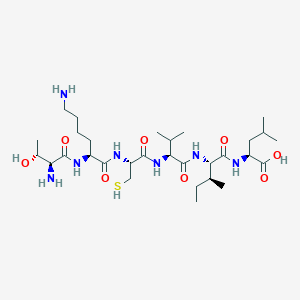


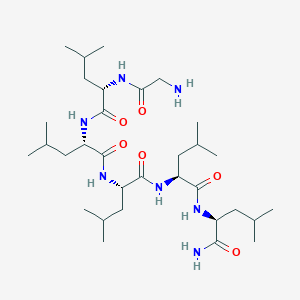
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
